
N-isopentyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopentyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide, also known as GW501516, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. GW501516 is a PPARδ receptor agonist, a type of protein that regulates gene expression and plays a crucial role in various physiological processes.
Mecanismo De Acción
N-isopentyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide works by activating the PPARδ receptor, which regulates the expression of genes involved in energy metabolism, inflammation, and cell differentiation. Activation of PPARδ by this compound leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, resulting in improved endurance and performance. This compound also reduces inflammation by inhibiting the expression of pro-inflammatory cytokines and increasing the expression of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, improved glucose uptake, reduced inflammation, and improved endurance and performance. This compound also increases the expression of genes involved in mitochondrial biogenesis, leading to increased energy production and improved metabolic function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-isopentyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide has several advantages for lab experiments, including its high potency, specificity, and selectivity for the PPARδ receptor. However, this compound also has some limitations, including its relatively short half-life and potential toxicity at high doses.
Direcciones Futuras
There are several potential future directions for research on N-isopentyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide, including its use as a potential treatment for metabolic disorders such as type 2 diabetes and obesity, its potential as a performance-enhancing drug in sports, and its potential as a cancer therapy. Further research is also needed to investigate the long-term effects of this compound on human health and its potential toxicity at high doses.
Métodos De Síntesis
N-isopentyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide can be synthesized through a multistep process starting from 2,3-dihydro-1H-inden-5-ol. The first step involves the conversion of 2,3-dihydro-1H-inden-5-ol to 3-bromo-2,3-dihydro-1H-inden-5-ol using N-bromosuccinimide (NBS) and acetic acid. The second step involves the reaction of 3-bromo-2,3-dihydro-1H-inden-5-ol with isopentylamine and sodium hydride to form N-isopentyl-3-bromo-2,3-dihydro-1H-inden-5-amine. The final step involves the reaction of N-isopentyl-3-bromo-2,3-dihydro-1H-inden-5-amine with ethyl 2-(chloroacetyl)acetate to form this compound.
Aplicaciones Científicas De Investigación
N-isopentyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide has been extensively studied for its potential applications in various fields, including sports performance enhancement, metabolic disorders, and cancer. In sports, this compound has been shown to increase endurance and improve performance by enhancing the utilization of fatty acids for energy production. In metabolic disorders, this compound has been shown to improve insulin sensitivity and reduce inflammation, making it a potential treatment for type 2 diabetes and obesity. In cancer, this compound has been shown to inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis.
Propiedades
IUPAC Name |
N-(3-methylbutyl)-2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11(2)7-8-17-16(19)10-20-13-5-3-12-4-6-15(18)14(12)9-13/h3,5,9,11H,4,6-8,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJFDXJFKFYWNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)COC1=CC2=C(CCC2=O)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-N-ethylprop-2-enamide](/img/structure/B2454768.png)
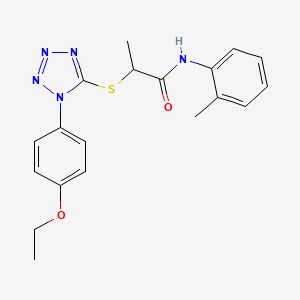
![N-(5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2454773.png)
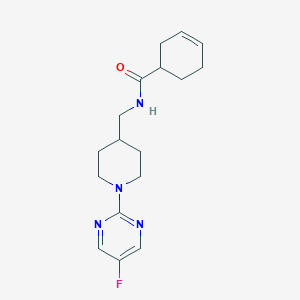
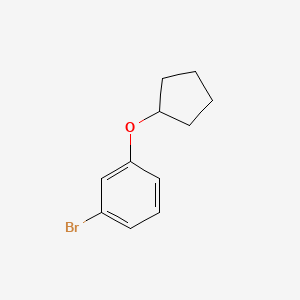
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-5-carboxamide](/img/structure/B2454776.png)
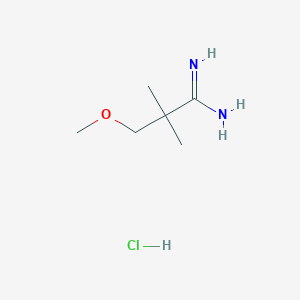

![3-Azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride](/img/structure/B2454780.png)
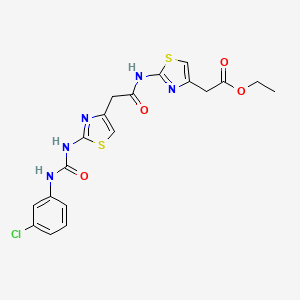

![2-Cyclopentylsulfanyl-1-[2-(5,6-dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2454785.png)

![N-(2,5-dimethoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2454788.png)